molecular formula C10H10ClN B12974032 3-(Chloromethyl)-1-methyl-1H-indole

3-(Chloromethyl)-1-methyl-1H-indole

Cat. No.: B12974032
M. Wt: 179.64 g/mol
InChI Key: JMZJSEJUJBJMKS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methyl-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The compound this compound is characterized by a chloromethyl group attached to the third position of the indole ring and a methyl group attached to the nitrogen atom of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-methyl-1H-indole can be achieved through several synthetic routes. One common method involves the chloromethylation of 1-methylindole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction typically takes place under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound often involves large-scale chloromethylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This can result in various biological effects, including inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-1-methyl-1H-indole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

3-(chloromethyl)-1-methylindole

InChI

InChI=1S/C10H10ClN/c1-12-7-8(6-11)9-4-2-3-5-10(9)12/h2-5,7H,6H2,1H3

InChI Key

JMZJSEJUJBJMKS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCl

Origin of Product

United States

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